3-Isoxazolidinone, 2-propyl-

Description

Contextualization within N,O-Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic and medicinal chemistry. ijsrtjournal.com It is estimated that over 85% of all biologically active compounds feature a heterocyclic component. rsc.org Among these, nitrogen-containing heterocycles are the most prevalent in FDA-approved drugs, present in approximately 60% of unique small-molecule medications. rsc.org Oxygen heterocycles are the second most common. nih.gov

The compound 3-Isoxazolidinone, 2-propyl- is an N,O-heterocycle, meaning its five-membered ring contains both a nitrogen and an oxygen atom adjacent to each other. rsc.org This class of compounds is a privileged scaffold in drug discovery, found in numerous natural products and synthetic molecules with diverse pharmacological properties. rsc.orgopenmedicinalchemistryjournal.com The presence of these heteroatoms, particularly nitrogen, often facilitates interactions with biological targets, such as through hydrogen bonding with DNA or proteins. rsc.org The structural and functional diversity of nitrogen heterocycles makes them a cornerstone of modern drug design. openmedicinalchemistryjournal.com

Significance of the Isoxazolidinone Scaffold in Synthetic Strategy

The isoxazolidinone ring system is a valuable scaffold in synthetic organic chemistry due to its utility in constructing complex molecules with controlled stereochemistry. qu.edu.sa A primary method for synthesizing the isoxazolidine (B1194047) core is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. qu.edu.saqu.edu.sa This reaction is highly valued for its ability to form five-membered rings with the potential to create multiple stereogenic centers in a single, predictable step. qu.edu.saqu.edu.sa

A key application of related scaffolds, such as oxazolidinones, is their use as chiral auxiliaries. rsc.orgwikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.org This strategy is a reliable method for producing enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules. rsc.orggoogle.com For instance, Evans' oxazolidinone auxiliaries are widely used in asymmetric aldol (B89426) and alkylation reactions. rsc.orgwikipedia.org

While specific applications of 3-Isoxazolidinone, 2-propyl- are not detailed in available literature, the isoxazolidinone scaffold itself is found in compounds with demonstrated biological activity. The parent compound, cycloserine, which is based on the 3-isoxazolidinone structure, is a known antibiotic. wikipedia.org Furthermore, derivatives of 3-isoxazolidinone have been investigated for their use as selective herbicides. google.comgoogle.com The synthetic versatility and biological relevance of the isoxazolidinone core underscore the potential significance of its derivatives in various fields of chemical research. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Isoxazolidinone, 2-propyl- |

| Cycloserine |

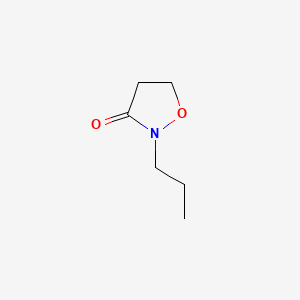

Structure

2D Structure

3D Structure

Properties

CAS No. |

40784-16-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-propyl-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C6H11NO2/c1-2-4-7-6(8)3-5-9-7/h2-5H2,1H3 |

InChI Key |

WOWQQULALBNEEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)CCO1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Pathways for 3 Isoxazolidinone, 2 Propyl

Mechanistic Investigations of Isoxazolidinone Ring Transformations

The isoxazolidinone ring is susceptible to various transformations that involve the cleavage and rearrangement of its core structure. These reactions are fundamental to its use as a synthetic intermediate.

N-O Bond Cleavage Pathways

The cleavage of the relatively weak N-O bond is a characteristic reaction of isoxazolidines and their derivatives, providing a key step for synthetic diversification. mdpi.com This transformation is most commonly achieved through reductive methods. Catalytic hydrogenation is a prevalent technique, often employing catalysts like Raney nickel. researchgate.netwikipedia.org The process involves the heterolytic cleavage of the N-O sigma bond, followed by the addition of hydrogen. For 2-propyl-3-isoxazolidinone, this reductive cleavage is a crucial step in converting the cyclic structure into acyclic amino alcohol derivatives. Other reagents, such as those involving low-valence titanium or samarium diiodide, have also been utilized for N-O bond cleavage in related isoxazoline systems, suggesting their potential applicability to isoxazolidinones. researchgate.net Transition metal-mediated cleavage has also been explored; for instance, iron(III) catalysts have been shown to control the selective N-O bond cleavage in certain nitrone derivatives. rsc.org

Ring Opening Reactions and Subsequent Derivatizations

The cleavage of the N-O bond directly leads to a ring-opened intermediate, which can be further functionalized. The most common outcome of the reductive ring opening of isoxazolidines is the formation of 1,3-amino alcohols. wikipedia.org In the case of 2-propyl-3-isoxazolidinone, this pathway would yield N-propyl-3-aminopropanol derivatives. The specific nature of the final product depends on the substituents on the carbon backbone of the ring.

The process typically begins with the N-O bond scission, which, under hydrogenolysis conditions (e.g., Raney nickel and H₂), generates a transient intermediate that is subsequently reduced to the final amino alcohol product. researchgate.netbeilstein-journals.org This transformation is highly valuable as it allows for the stereocontrolled synthesis of 1,3-amino alcohols, leveraging the stereochemistry established during the initial formation of the isoxazolidinone ring. researchgate.net The versatility of this method is demonstrated by its application in the synthesis of complex natural products. nih.gov

| Cleavage Method | Reagents | Primary Product Type | Ref |

| Catalytic Hydrogenolysis | Raney Nickel, H₂ | 1,3-Amino Alcohol | researchgate.net |

| Metal-mediated Reduction | SmI₂, Mo(CO)₆ | β-Hydroxy Ketone / Imine | researchgate.netnih.gov |

| Lewis Acid-Assisted | Raney Nickel / AlCl₃ | β-Hydroxy Ketone | beilstein-journals.orgnih.gov |

| Iron Catalysis | FeCl₃ | Varies (e.g., Pyridines) | rsc.org |

Thermic Ring Contraction Processes

The thermal behavior of isoxazolidine (B1194047) rings can lead to complex rearrangements. While ring expansions and other rearrangements are documented, specific thermic ring contraction processes for simple 2-alkyl-3-isoxazolidinones are not extensively reported in the literature. More commonly, thermal stress can induce cycloreversion or rearrangements that lead to different heterocyclic systems. For example, computational studies on a 5-spirocyclopropane isoxazolidine showed that thermal rearrangement leads to ring expansion, forming a 4-tetrahydropyridone derivative. researchgate.net

Ring contraction reactions in heterocyclic chemistry, such as the Favorskii or Wolff rearrangements, typically require specific functional groups adjacent to the ring or the formation of reactive intermediates like carbenoids, which are not inherent to the basic 2-propyl-3-isoxazolidinone structure. wikipedia.org Therefore, inducing a ring contraction in this specific compound would likely necessitate prior functionalization to enable such a mechanistic pathway.

Detailed Mechanistic Studies of [3+2] Cycloaddition Reactions

The formation of the isoxazolidine ring itself, typically via a [3+2] cycloaddition reaction between a nitrone and a dipolarophile (like an alkene), is a subject of extensive mechanistic study. rsc.org This reaction is a cornerstone for the synthesis of 2-propyl-3-isoxazolidinone, which would be formed from an N-propyl nitrone.

Role of Frontier Molecular Orbitals in Regio- and Stereocontrol

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and stereoselectivity of cycloaddition reactions. chesci.com The outcome of the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com

In nitrone-alkene cycloadditions, the regiochemistry (i.e., the formation of a 4-substituted vs. a 5-substituted isoxazolidine) depends on which FMO interaction is dominant. wikipedia.org The two primary interacting pairs are HOMO(nitrone)-LUMO(alkene) and LUMO(nitrone)-HOMO(alkene). The pair with the smaller energy gap will dominate the reaction. chesci.com

The regiochemical outcome is determined by the alignment of the orbitals, where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO will preferentially form a bond. wikipedia.orgchesci.com

Table of FMO Interactions and Predicted Regioselectivity:

| Alkene Substituent (R') | Dominant Interaction | Nitrone FMO (Largest Coefficient) | Alkene FMO (Largest Coefficient) | Predicted Product | Ref |

|---|---|---|---|---|---|

| Electron-Donating (e.g., Alkyl, OR) | LUMO(nitrone) - HOMO(alkene) | Carbon | Inner Carbon (Cβ) | 5-substituted | wikipedia.org |

| Electron-Withdrawing (e.g., CN, CO₂R) | HOMO(nitrone) - LUMO(alkene) | Oxygen | Outer Carbon (Cα) | 4-substituted | wikipedia.org |

This FMO analysis provides a robust predictive model for the synthesis of specifically substituted isoxazolidines, which is crucial for their application as controlled synthons for molecules like 1,3-amino alcohols. kaust.edu.sa

Influence of Steric and Electronic Factors on Reaction Progression

The progression of chemical reactions involving 3-Isoxazolidinone, 2-propyl- is dictated by a combination of steric hindrance from the propyl group and the electronic nature of the five-membered lactam ring.

Steric Factors:

Steric hindrance is a critical factor that arises from the spatial arrangement of atoms within a molecule, affecting its ability to react. chemistrytalk.orgwikipedia.org In the case of 3-Isoxazolidinone, 2-propyl-, the n-propyl group attached to the nitrogen atom introduces a degree of steric bulk. This bulk can impede the approach of nucleophiles or other reagents to the reactive centers of the molecule, particularly the electrophilic carbonyl carbon. youtube.comlibretexts.org The slowing of chemical reactions due to steric bulk is a common phenomenon. wikipedia.org

The effect of the N-alkyl substituent's size is significant. Compared to a smaller N-methyl group, the N-propyl group presents a larger spatial obstacle. Conversely, it is less sterically demanding than a branched N-isopropyl or a bulky N-tert-butyl group. This intermediacy in size suggests that while reactions at the carbonyl group or adjacent centers might be slowed compared to less substituted analogues, they are not entirely precluded. Research on the polymerization of related 2-alkyl-2-oxazolines has shown that increasing the alkyl chain length from methyl to propyl leads to slower polymerization rates, a direct consequence of increased steric hindrance.

Electronic Factors:

The electronic properties of the 3-isoxazolidinone ring are complex and play a crucial role in its reactivity. The ring contains a lactam (a cyclic amide) moiety, which exhibits resonance. The lone pair of electrons on the nitrogen atom can be delocalized onto the adjacent carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon compared to a simple ketone. However, the proximity of the electronegative oxygen atom at the 1-position of the ring has an inductive electron-withdrawing effect, which can enhance the electrophilicity of the carbonyl carbon. nih.gov This push-pull electronic nature makes the carbonyl group susceptible to attack by strong nucleophiles.

Furthermore, the electronic nature of substituents can significantly influence reaction outcomes. For instance, in related β-lactam systems, electron-donating groups on the ketene and electron-withdrawing groups on the imine were found to accelerate ring closure, favoring the formation of cis-β-lactam products. nih.gov

| Factor | Origin | Influence on Reactivity of 3-Isoxazolidinone, 2-propyl- | Anticipated Effect |

|---|---|---|---|

| Steric Hindrance | N-propyl group | Shields the carbonyl carbon and the ring from the approach of reagents. | Decreases reaction rates compared to N-methyl or N-H analogues. |

| Resonance | Lactam (cyclic amide) structure | Delocalization of nitrogen's lone pair onto the carbonyl oxygen. | Reduces the electrophilicity of the carbonyl carbon. |

| Inductive Effect | Ring oxygen and carbonyl oxygen | Withdrawal of electron density from the ring carbons. | Increases the electrophilicity of the carbonyl carbon, counteracting resonance. |

| Inductive Effect | N-propyl group | Weak electron-donating effect. | Slightly increases electron density on the nitrogen, influencing its nucleophilicity and basicity. |

Hydroboration-Oxidation and Stereochemical Inversion Mechanisms

The saturated 3-Isoxazolidinone, 2-propyl- ring cannot itself undergo hydroboration-oxidation. However, this two-step reaction is highly relevant to the synthesis of functionalized isoxazolidinones from their unsaturated precursors, such as 2-propyl-2,3-dihydroisoxazol-3-one.

Hydroboration-Oxidation Mechanism:

Hydroboration-oxidation is a two-step process that achieves an anti-Markovnikov addition of water across a double bond. wikipedia.org

Hydroboration: In the first step, borane (BH₃) adds across the C=C double bond of the precursor. This is a concerted, stereospecific syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. chemistrytalk.orgyoutube.comlibretexts.org The regioselectivity is governed by both steric and electronic factors; the boron atom adds to the less substituted and more electron-rich carbon, while the hydrogen adds to the more substituted carbon. libretexts.org In the context of a dihydroisoxazole, electronic effects dictate that the endocyclic oxygen donates electron density to the double bond, making the C4-position partially negative and directing the electrophilic boron to the C5-position.

Oxidation: The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution. youtube.com The C-B bond is replaced by a C-O bond with retention of stereochemistry. youtube.com This means the newly formed hydroxyl group will have the same stereochemical orientation as the boron atom it replaced. wikipedia.org

Stereochemical Inversion:

Following the introduction of a hydroxyl group via hydroboration-oxidation, its stereochemistry can be inverted. A common method for achieving this inversion in related 3-substituted isoxazolidin-4-ols involves a two-step oxidation-reduction sequence.

Oxidation: The secondary alcohol (e.g., at the C4 position) is first oxidized to a ketone. A mild and selective reagent for this transformation is the Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.org This reaction proceeds under neutral pH and at room temperature, converting the alcohol to a carbonyl group without affecting other sensitive functional groups. wikipedia.orgchemistrysteps.com The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation at the α-carbon to yield the ketone. wikipedia.org

Stereoselective Reduction: The intermediate ketone is then reduced back to an alcohol using a sterically demanding reducing agent, such as L-selectride (lithium tri-sec-butylborohydride). Due to its significant steric bulk, L-selectride will preferentially attack the carbonyl from the less hindered face. If the original alcohol was formed from an attack on one face of the ring, the bulky reducing agent will attack from the opposite face, resulting in the formation of the diastereomeric alcohol with inverted stereochemistry.

| Step | Reaction | Reagents | Mechanism Summary | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Syn-addition of H and B across a C=C bond, followed by oxidation of the C-B bond to a C-OH bond. | Creates a specific diastereomer (e.g., trans-alcohol). |

| 2 | Oxidation | Dess-Martin Periodinane (DMP) | Oxidizes the newly formed alcohol to a planar ketone. | Removes the stereocenter at the alcohol carbon. |

| 3 | Reduction | L-selectride | Sterically-controlled nucleophilic attack of hydride on the ketone from the less hindered face. | Creates the opposite diastereomer (e.g., cis-alcohol), achieving inversion. |

Catalytic Reaction Mechanisms (e.g., organocatalyzed processes)

The chiral, heterocyclic scaffold of isoxazolidinone derivatives makes them attractive candidates for use in organocatalysis, where small organic molecules are used to accelerate chemical reactions. While specific applications of 3-Isoxazolidinone, 2-propyl- as a catalyst are not documented, related isoxazolidine structures have been successfully employed in asymmetric synthesis.

For instance, isoxazolidine derivatives have been used as organocatalysts in asymmetric aza-Michael addition reactions. In one study, camphor sulfonyl hydrazine was used to catalyze the reaction between N,O-protected hydroxyamines and enals to produce chiral 5-hydroxy isoxazolidines with good enantioselectivities. nih.gov

The catalytic utility of the isoxazolidinone ring stems from several key features:

Chiral Scaffold: The ring possesses multiple stereocenters, providing a defined three-dimensional chiral environment. This can be used to control the stereochemical outcome of a reaction.

Functional Group Handles: The carbonyl group and the nitrogen atom can act as sites for hydrogen bonding or other non-covalent interactions with substrates, helping to orient them within the catalyst's chiral pocket.

Potential for Derivatization: The basic isoxazolidinone structure can be readily modified with various substituents to tune its steric and electronic properties, optimizing its performance for a specific catalytic transformation.

In a potential catalytic cycle, the isoxazolidinone catalyst might activate a substrate through the formation of an intermediate like an iminium ion or an enamine, similar to the well-established mechanisms of proline catalysis. maynoothuniversity.ie The inherent chirality of the isoxazolidinone backbone would then direct the subsequent bond-forming step to proceed with high stereoselectivity. Isoxazolidinones have also been explored as valuable precursors for β-amino acid derivatives, and organocatalytic kinetic resolution has been used to access them in an enantioenriched form. acs.org

Computational Chemistry and Theoretical Investigations of 3 Isoxazolidinone, 2 Propyl Systems

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are fundamental in determining the feasibility and kinetics of chemical reactions involving 2-propyl-3-isoxazolidinone. These methods are employed to compute the potential energy surface of a reaction, identifying the energies of reactants, products, and intermediate transition states. nih.gov The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical parameter for predicting reaction rates.

By modeling reactions such as N-alkylation, ring-opening, or cycloaddition, computational methods can predict the most likely pathways. nih.gov For instance, calculations can reveal the energy barriers for different mechanistic possibilities, allowing chemists to understand why certain products are favored. researchgate.net These computational approaches can guide the development of new reactions, catalyst design, and the exploration of synthetic routes before undertaking extensive and costly experimental work. nih.gov

Table 1: Hypothetical Reaction Energetics for a Ring-Opening Reaction of 2-Propyl-3-Isoxazolidinone This table presents illustrative data based on typical values found in computational studies of similar heterocyclic systems.

| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔE‡) in kcal/mol | Reaction Energy (ΔE_rxn) in kcal/mol |

| Pathway A (C-O Bond Cleavage) | B3LYP/6-311G(d,p) | 28.5 | -15.2 |

| Pathway B (N-C Bond Cleavage) | M06-2X/def2-TZVPP | 35.7 | -8.9 |

Density Functional Theory (DFT) Studies on Regioselectivity and Molecular Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules, offering a good balance between accuracy and computational cost. zenodo.orgresearchgate.net In the context of 2-propyl-3-isoxazolidinone, DFT studies are particularly valuable for understanding the regioselectivity of reactions, such as the [3+2] cycloaddition reactions used to synthesize the isoxazolidine (B1194047) core. mdpi.com

These studies analyze the global and local electronic properties of the reactants. zenodo.org Conceptual DFT indices, such as Fukui functions, can predict the most reactive sites in a molecule, thereby explaining why a reaction favors one regioisomer over another. mdpi.comimist.ma By calculating the activation energies for all possible regioisomeric transition states, DFT can quantitatively predict the product distribution, which often shows excellent agreement with experimental results. zenodo.org Bonding Evolution Theory (BET) analysis, another tool used in conjunction with DFT, can elucidate the precise mechanism of bond formation, determining whether a reaction is concerted or stepwise and the degree of asynchronicity in bond formation. mdpi.com

Table 2: Illustrative DFT-Calculated Activation Enthalpies for Regioisomeric Pathways in a [3+2] Cycloaddition This table contains representative data to illustrate how DFT is used to predict regioselectivity.

| Reactants | Regioisomeric Product | DFT Functional/Basis Set | Activation Enthalpy (ΔH‡) in kJ/mol | Predicted Regioselectivity |

| Nitrone + Alkene | 4-substituted Isoxazolidinone | B3LYP/6-311++G(d,p) | -130.99 | Minor |

| Nitrone + Alkene | 5-substituted Isoxazolidinone | B3LYP/6-311++G(d,p) | -140.81 | Major |

Ab Initio Approaches for Conformational and Reaction Pathway Analysis

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These highly accurate methods are suitable for detailed conformational analysis and mapping reaction pathways. For a molecule like 2-propyl-3-isoxazolidinone, ab initio calculations can be used to determine the stable conformations of the five-membered ring and the orientation of the 2-propyl substituent.

The isoxazolidinone ring is not planar and can exist in various "puckered" conformations, such as the envelope or twist forms. Ab initio methods can calculate the precise geometric parameters and relative energies of these conformers, identifying the global minimum energy structure. researchgate.net This information is vital as the conformation of a molecule can significantly influence its reactivity and spectroscopic properties. While computationally intensive, these methods provide benchmark data for understanding molecular dynamics and interactions. nih.gov

Table 3: Example of Ab Initio Calculated Relative Energies for Conformers of 2-Propyl-3-Isoxazolidinone This table provides hypothetical relative energy values to demonstrate the application of ab initio methods in conformational analysis.

| Conformer | Computational Method | Relative Energy (kJ/mol) | Key Dihedral Angle (τ C-N-C-C) |

| Envelope (N-flap) | G3MP2 | 5.8 | 35.2° |

| Envelope (C-flap) | G3MP2 | 8.1 | 40.1° |

| Twist | G3MP2 | 12.3 | 25.5° |

| Planar (Transition State) | G3MP2 | 25.4 | 0.0° |

Predictive Modeling for Isoxazolidinone Reactivity

Predictive modeling, often leveraging machine learning and artificial intelligence, represents an emerging frontier in computational chemistry. nih.gov These models are trained on large datasets of chemical reactions and molecular properties, often derived from quantum mechanical calculations or experimental results. nih.gov

For isoxazolidinone systems, predictive models can be developed to forecast various aspects of reactivity. By using descriptors derived from the structure of 2-propyl-3-isoxazolidinone and its potential reaction partners, these models can predict outcomes such as reaction yield, regioselectivity, or even the likelihood of a reaction occurring under specific conditions. nih.gov This approach moves beyond the study of a single reaction, aiming to create broader models that can screen large numbers of potential reactants and catalysts in silico, thereby accelerating the discovery of new synthetic methodologies. dntb.gov.ua

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Isoxazolidinone, 2 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of "3-Isoxazolidinone, 2-propyl-". Both ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework and confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For "3-Isoxazolidinone, 2-propyl-", specific signals corresponding to the protons of the propyl group and the isoxazolidinone ring are expected. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring nitrogen and carbonyl groups. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, sextets), which are invaluable for confirming the structure of the n-propyl group and its attachment to the nitrogen atom. The integration of the signals provides a quantitative measure of the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon (C=O) of the lactam, which is expected to resonate at a significantly downfield chemical shift, and the carbons of the isoxazolidinone ring and the propyl chain. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Purity Assessment: Quantitative NMR (qNMR) can be utilized for the purity assessment of "3-Isoxazolidinone, 2-propyl-". By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy and precision. This method is particularly valuable as it does not require a reference standard of the analyte itself.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Isoxazolidinone, 2-propyl-

Note: The following data are predicted values based on general NMR principles and data from analogous N-alkyl isoxazolidinone structures. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Carbonyl Carbon | ¹³C | 170 - 175 | Singlet | Typical range for a lactam carbonyl. |

| Ring CH₂ (adjacent to O) | ¹³C | 65 - 75 | Triplet (in ¹H-coupled) | Influenced by electronegative oxygen. |

| Ring CH₂ (adjacent to C=O) | ¹³C | 35 - 45 | Triplet (in ¹H-coupled) | Influenced by carbonyl group. |

| N-CH₂ (propyl) | ¹³C | 45 - 55 | Triplet (in ¹H-coupled) | Attached to nitrogen. |

| CH₂ (propyl) | ¹³C | 20 - 25 | Triplet (in ¹H-coupled) | Middle methylene (B1212753) of propyl group. |

| CH₃ (propyl) | ¹³C | 10 - 15 | Quartet (in ¹H-coupled) | Terminal methyl of propyl group. |

| Ring H (adjacent to O) | ¹H | 4.0 - 4.5 | Triplet | Deshielded by oxygen. |

| Ring H (adjacent to C=O) | ¹H | 2.5 - 3.0 | Triplet | Influenced by carbonyl. |

| N-CH₂ H (propyl) | ¹H | 3.0 - 3.5 | Triplet | Deshielded by nitrogen. |

| CH₂ H (propyl) | ¹H | 1.5 - 2.0 | Sextet | Coupled to adjacent CH₂ and CH₃. |

| CH₃ H (propyl) | ¹H | 0.8 - 1.2 | Triplet | Terminal methyl group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within "3-Isoxazolidinone, 2-propyl-". These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

FT-IR Spectroscopy: The FT-IR spectrum is particularly sensitive to polar bonds. The most prominent and characteristic absorption band for "3-Isoxazolidinone, 2-propyl-" is expected to be the carbonyl (C=O) stretching vibration of the five-membered lactam ring, typically appearing in the region of 1700-1750 cm⁻¹. Other significant absorptions would include the C-H stretching vibrations of the propyl group and the ring methylenes (around 2850-3000 cm⁻¹), C-N stretching, and C-O stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would be useful for observing the C-C backbone vibrations of the propyl group and the isoxazolidinone ring. The carbonyl stretch is also observable in the Raman spectrum, though its intensity may differ from the IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for 3-Isoxazolidinone, 2-propyl-

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | FT-IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C=O Stretch (Lactam) | FT-IR, Raman | 1700 - 1750 | Very Strong (IR), Medium-Strong (Raman) |

| CH₂ Bend (Scissoring) | FT-IR | 1450 - 1470 | Medium |

| C-N Stretch | FT-IR | 1200 - 1350 | Medium-Strong |

| C-O Stretch | FT-IR | 1000 - 1150 | Medium-Strong |

Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiral Analysis

Electronic spectroscopy probes the electronic transitions within a molecule and can provide insights into its electronic structure and, for chiral molecules, its stereochemistry.

UV-Vis Spectroscopy: "3-Isoxazolidinone, 2-propyl-" is expected to have weak electronic absorptions in the ultraviolet region. The primary chromophore is the carbonyl group of the lactam. The n → π* transition of the carbonyl group is typically weak and occurs at longer wavelengths (around 210-230 nm), while the π → π* transition is more intense and occurs at shorter wavelengths.

Circular Dichroism (CD) Spectroscopy: If "3-Isoxazolidinone, 2-propyl-" is synthesized in an enantiomerically pure or enriched form, Circular Dichroism (CD) spectroscopy is an essential technique for its chiral analysis. CD measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a unique CD spectrum with positive and/or negative bands corresponding to their electronic transitions. The CD spectrum can be used to determine the absolute configuration of a chiral center by comparison with theoretical calculations or spectra of related compounds with known stereochemistry.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. While "3-Isoxazolidinone, 2-propyl-" itself is a diamagnetic molecule, ESR can be instrumental in studying its potential radical intermediates that may form during certain chemical reactions, such as oxidation, reduction, or photolysis. For instance, radical anions or cations of the isoxazolidinone ring could be generated and studied. The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which can be used to map the distribution of the unpaired electron density within the radical, thereby identifying the radical's structure.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For "3-Isoxazolidinone, 2-propyl-" that can be obtained in a crystalline form, single-crystal X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, XRD reveals the conformation of the five-membered isoxazolidinone ring (e.g., envelope or twisted conformation) and the arrangement of the propyl group. The analysis of the crystal packing provides insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the solid-state properties of the compound. For polycrystalline samples, X-ray Powder Diffraction (XRPD) can be used for phase identification and to assess crystallinity. nih.govresearchgate.netst-andrews.ac.ukmdpi.com

Electron Microscopy (TEM, SEM) for Morphological and Elemental Analysis of Related Nanomaterials

While Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are not typically used for the characterization of small molecules like "3-Isoxazolidinone, 2-propyl-" in its pure form, they become highly relevant if this compound is used as a building block for larger structures or nanomaterials. For example, if it is incorporated into a polymer or used to functionalize nanoparticles, electron microscopy can provide crucial morphological information.

SEM would be used to visualize the surface topography, shape, and size distribution of micro- or nanoparticles. TEM offers higher resolution, allowing for the visualization of the internal structure of nanomaterials, particle size, and morphology of nano-assemblies. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), both techniques can also provide elemental composition analysis of the material. azonano.comresearchgate.netmdpi.com

Hyphenated Techniques in Mechanistic Study

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and for studying reaction mechanisms involving "3-Isoxazolidinone, 2-propyl-".

Gas Chromatography-Mass Spectrometry (GC-MS): If "3-Isoxazolidinone, 2-propyl-" is sufficiently volatile and thermally stable, GC-MS can be used to separate it from reaction byproducts or starting materials and provide mass spectral data for identification. The mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a molecular fingerprint. jmchemsci.comnih.govnih.govunar.ac.id

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally labile compounds. It can be used to monitor the progress of a reaction involving "3-Isoxazolidinone, 2-propyl-", identify intermediates, and characterize final products. Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of selected ions. nih.govkuleuven.besemanticscholar.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex reaction mixtures, LC-NMR allows for the separation of components by HPLC followed by direct analysis by NMR. This powerful technique can provide complete structural elucidation of unknown products or transient intermediates without the need for prior isolation. ijarnd.com

These hyphenated methods are crucial for gaining a deep understanding of the formation, reactivity, and degradation pathways of "3-Isoxazolidinone, 2-propyl-". researchgate.netsemanticscholar.orgchemijournal.com

Synthetic Utility and Chemical Transformations of 3 Isoxazolidinone, 2 Propyl

Applications as Key Intermediates in Complex Molecule Synthesis

The isoxazolidine (B1194047) nucleus is a cornerstone in the assembly of complex molecules due to its inherent functionality, which can be unmasked or transformed in subsequent synthetic steps. While extensive literature on the specific use of 3-Isoxazolidinone, 2-propyl- is not widespread, the strategic importance of the N-substituted isoxazolidine framework is well-documented. A key method for its formation is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which efficiently constructs the five-membered ring with good control over regioselectivity.

For instance, the synthesis of related structures like 2-phenyl-3-n-propylisoxazolidine-4,5-cis-dicarboxylic acid N-phenylimide has been achieved through an in-situ generation of C-(n-propyl)-N-phenylnitrone, which then reacts with a dipolarophile. orgsyn.orgresearchgate.net This demonstrates the accessibility of the N-propyl isoxazolidine core. Once formed, this heterocyclic core acts as a masked 1,3-amino alcohol, a motif present in numerous natural products and pharmaceuticals. The N-O bond within the ring is susceptible to reductive cleavage, providing a reliable method to access more complex acyclic structures with defined stereochemistry. This strategic unmasking makes N-propyl isoxazolidinones valuable intermediates in multi-step total synthesis projects. nih.gov

Role as Precursors to 1,3-Amino Alcohols and Related Scaffolds

One of the most significant applications of isoxazolidines, including N-propyl derivatives, is their role as stable precursors to 1,3-amino alcohols. organic-chemistry.orgwikipedia.org These motifs are crucial components of bioactive molecules, including sphingolipids and various alkaloids. The transformation is most commonly achieved through the reductive cleavage of the relatively weak N-O bond. researchgate.net

This ring-opening reaction effectively converts the cyclic structure into a linear γ-amino alcohol. A variety of reducing agents and catalysts can be employed for this purpose, allowing the reaction to be tailored to the specific substrate and the presence of other functional groups. The choice of catalyst can influence reaction efficiency and conditions. nih.gov This transformation is a powerful tool for introducing the 1,3-amino alcohol functionality into a target molecule in a controlled manner. researchgate.netnih.govresearchgate.netnih.gov

| Reducing Agent/Catalyst | Description | Reference |

|---|---|---|

| Raney Nickel (Raney-Ni) | Catalytic hydrogenation over Raney-Ni is a common and effective method for the N-O bond cleavage, often performed under hydrogen pressure. | researchgate.netnih.gov |

| Zinc/Acid (e.g., Zn/AcOH) | A dissolving metal reduction method where zinc powder in the presence of an acid like acetic acid can achieve the ring opening. | nih.gov |

| Palladium on Carbon (Pd/C) | Another catalytic hydrogenation method that can selectively cleave the N-O bond while potentially preserving other functional groups. | nih.gov |

| Molybdenum Hexacarbonyl (Mo(CO)6) | A transition metal complex that can also facilitate the reductive cleavage of the isoxazolidine ring. | nih.gov |

Derivatization and Functionalization Strategies of the Isoxazolidinone Nucleus

The synthetic utility of the 2-propyl-3-isoxazolidinone scaffold can be significantly expanded through derivatization and functionalization of the heterocyclic ring. Beyond the foundational ring-opening, the isoxazolidinone nucleus can be modified at various positions, particularly at the carbon atoms (C4 and C5), to introduce additional functionality and complexity. nih.govresearchgate.net

Strategies for functionalization often begin with the initial 1,3-dipolar cycloaddition reaction, using substituted olefins to install functional groups at the C4 and/or C5 positions of the resulting isoxazolidinone. For example, using an electron-deficient olefin bearing a reactive group allows for the synthesis of 4-functionalized isoxazolidinones. nih.gov These installed functional groups can then serve as handles for a wide range of subsequent chemical transformations.

Common Derivatization Reactions:

Nucleophilic Substitution: If a suitable leaving group is present at the C4 position, it can be displaced by various nucleophiles to introduce new substituents. nih.gov

Reduction of Exocyclic Groups: Functional groups attached to the ring, such as esters or ketones, can be selectively reduced without affecting the core isoxazolidinone structure. nih.gov

Addition-Elimination Reactions: These can be employed to further modify substituents on the ring. researchgate.net

These derivatization strategies allow a single isoxazolidinone core to be converted into a multitude of different structures, making it a valuable platform for creating libraries of related compounds for screening and optimization. nih.govnih.gov

Mimetic Properties in Biomolecule Analogs (e.g., nucleosides, amino acids)

The rigid, five-membered ring structure of the isoxazolidinone core makes it an attractive scaffold for the development of biomolecule analogs, particularly conformationally constrained mimics of amino acids and peptides. nih.gov By incorporating the isoxazolidinone ring into a peptide backbone, it is possible to restrict the conformational freedom of the molecule, which can lead to enhanced binding affinity, selectivity, and metabolic stability.

For example, related bicyclic isoxazoline-containing structures have been successfully used as constrained γ-amino acid scaffolds. nih.gov These scaffolds can induce and stabilize specific secondary structures in peptides, such as α-turns, which are often crucial for biological activity. The defined stereochemistry and rigid geometry of the isoxazolidinone ring allow for the precise positioning of side-chain functionalities to mimic the spatial arrangement of natural amino acid residues.

While specific examples utilizing 2-propyl-3-isoxazolidinone in nucleoside analogs are not prominent, the general strategy of using heterocyclic cores to mimic the ribose sugar is a common approach in medicinal chemistry to create nucleoside mimetics with improved pharmacological properties, such as enhanced stability against enzymatic degradation. enamine.netasinex.com The isoxazolidinone scaffold, with its potential for diverse functionalization, represents a viable candidate for such applications.

Development of Diversity-Oriented Synthesis Pathways

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and chemical biology. broadinstitute.orgcam.ac.uk The goal of DOS is to efficiently explore a wide range of chemical space by creating libraries of compounds with high skeletal and stereochemical diversity. nih.govmdpi.com

The 2-propyl-3-isoxazolidinone scaffold is well-suited for inclusion in DOS pathways. The core synthetic reaction, the 1,3-dipolar cycloaddition, is a complexity-generating reaction that can be used in a highly modular fashion.

A Conceptual DOS Pathway Using the Isoxazolidinone Core:

Building Block Variation: A diverse set of nitrones (varying the C-substituent) and olefins (varying substituents at what will become the C4 and C5 positions) can be synthesized. The use of a propyl-substituted hydroxylamine (B1172632) derivative would consistently yield the N-propyl scaffold.

Complexity-Generating Cycloaddition: These building blocks can be combined in a combinatorial fashion through the cycloaddition reaction to rapidly generate a library of isoxazolidinones with diverse substitution patterns.

Divergent Transformations: The resulting library of core scaffolds can then be subjected to a range of divergent reactions. A portion of the library could undergo reductive ring-opening to produce diverse 1,3-amino alcohols, while other portions could undergo various derivatization reactions at the C4/C5 positions as described previously. mdpi.com

This approach, starting from a common N-propyl isoxazolidinone theme and branching out through various transformations, would allow for the efficient population of chemical space with unique, sp³-rich molecules suitable for discovering novel biological probes and drug leads.

Conclusion and Future Perspectives in 3 Isoxazolidinone, 2 Propyl Research

Summary of Current Research Landscape

The current body of scientific literature on 3-isoxazolidinones reveals a significant focus on complex derivatives, often driven by their potential applications in medicinal chemistry and organic synthesis. The isoxazolidinone core is recognized as a valuable scaffold, with research efforts largely concentrated on derivatives featuring aryl, complex alkyl, or chiral substituents at various positions of the ring. These studies have highlighted the utility of the isoxazolidinone motif in the development of novel therapeutic agents, including antibacterial and anticancer compounds. mdpi.comnih.gov For instance, the 2-oxazolidinone (B127357) ring is a key pharmacophore in approved drugs like Linezolid. nih.gov

However, there is a noticeable gap in the literature concerning fundamental, unsubstituted, or simply substituted 3-isoxazolidinones, such as 3-Isoxazolidinone, 2-propyl-. The majority of synthetic methodologies, including the prevalent 1,3-dipolar cycloaddition reactions, are often geared towards creating more complex, stereochemically defined structures. nih.govresearchgate.net Consequently, the synthesis, reactivity, and biological profile of simpler N-alkyl derivatives like the 2-propyl variant remain largely unexplored. While general methods for the synthesis of N-alkyl isoxazolidines and related benzisoxazolones exist, specific studies detailing the properties and potential of 3-Isoxazolidinone, 2-propyl- are scarce. nih.govnih.gov

Identification of Emerging Research Avenues

The limited research on 3-Isoxazolidinone, 2-propyl- and similar simple N-alkyl derivatives presents several compelling avenues for future investigation. A primary area of focus should be the development and optimization of synthetic routes specifically for these less complex analogs. Exploring efficient and scalable methods for the N-alkylation of the parent 3-isoxazolidinone or direct cyclization strategies could provide foundational knowledge for this subclass of compounds.

A systematic investigation into the fundamental chemical reactivity of 3-Isoxazolidinone, 2-propyl- is warranted. This could include exploring its stability, conformational analysis, and reactivity in a range of common organic transformations. Understanding how the 2-propyl substituent influences the electronic and steric properties of the isoxazolidinone ring is crucial for predicting its behavior and potential applications as a synthetic intermediate.

Furthermore, the biological activity of 3-Isoxazolidinone, 2-propyl- remains an open question. Given that the broader isoxazolidinone class exhibits a wide range of biological activities, including antibacterial and anticancer properties, screening of this simpler analog is a logical next step. researchgate.netnih.gov Such studies could reveal unexpected biological profiles and provide a baseline for structure-activity relationship (SAR) studies of more complex derivatives. The role of the N-substituent is critical in the biological activity of related heterocyclic compounds, and understanding the contribution of a simple alkyl group like propyl would be highly informative.

Broader Implications for Organic Synthesis and Chemical Biology

The exploration of understudied compounds like 3-Isoxazolidinone, 2-propyl- holds broader implications for both organic synthesis and chemical biology. In organic synthesis, a deeper understanding of the properties of such fundamental building blocks can lead to the development of new synthetic strategies and the construction of novel molecular architectures. These simpler isoxazolidinones could serve as versatile synthons for the elaboration of more complex molecules.

In the realm of chemical biology, the study of simple, systematically varied analogs can provide crucial insights into the molecular interactions that govern biological activity. By starting with a basic scaffold like 3-Isoxazolidinone, 2-propyl- and incrementally increasing complexity, researchers can dissect the contributions of different functional groups to target binding and efficacy. This "bottom-up" approach can complement the more common "top-down" strategy of modifying existing complex lead compounds. Ultimately, a thorough investigation into the chemistry and biology of 3-Isoxazolidinone, 2-propyl- would not only fill a significant gap in the current literature but also has the potential to catalyze new directions in the broader fields of heterocyclic chemistry and drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isoxazolidinone, 2-propyl-, and how can reaction conditions be optimized?

- Methodology : The synthesis of 3-isoxazolidinone derivatives often involves [3+2] cycloaddition between nitrones and alkenes or alkylation of preformed isoxazolidinone scaffolds. For 2-propyl substitution, alkylation protocols using propyl halides or Grignard reagents can be adapted. Reaction optimization should include temperature control (e.g., 0–60°C), solvent selection (e.g., THF or DMF), and catalyst screening (e.g., Lewis acids like BF₃·OEt₂). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

- Validation : Monitor reaction progress using TLC or LC-MS. Confirm regioselectivity via ¹H NMR (e.g., coupling constants for ring protons) .

Q. How should researchers characterize the purity and structure of 3-Isoxazolidinone, 2-propyl-?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to identify propyl substituents (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and isoxazolidinone carbonyl (δ ~165–175 ppm). IR spectroscopy can confirm C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Q. What stability considerations are critical for handling 3-Isoxazolidinone derivatives in aqueous solutions?

- Methodology : Conduct pH-dependent stability studies (e.g., 1–14 pH range) via HPLC or UV-Vis spectroscopy. For example, cycloserine analogs degrade rapidly in acidic conditions (t½ < 1 hr at pH 3) but remain stable in alkaline buffers (pH 10). Store compounds in anhydrous DMSO at –20°C for long-term stability .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral 3-Isoxazolidinone derivatives?

- Methodology :

- Chiral Auxiliaries : Use fluorinated oxazolidinone auxiliaries to induce asymmetry, as demonstrated in enantioselective cycloadditions .

- Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation of intermediate enamines.

- Analysis : Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported CAS numbers or nomenclature for 3-Isoxazolidinone derivatives?

- Methodology : Cross-reference databases (e.g., EPA Systematic Names, PubChem) using structural descriptors (e.g., "2-propyl" substituent position) rather than ambiguous common names. For example, 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- (CAS 87674-68-8) can be misassigned if substituent positions are misreported .

Q. How can structure-activity relationships (SAR) be explored for 3-Isoxazolidinone, 2-propyl- in antimicrobial applications?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., alkyl chain length, electronegative groups) and test against bacterial strains (e.g., Mycobacterium tuberculosis).

- Biological Assays : Use minimum inhibitory concentration (MIC) assays and time-kill kinetics. Compare results to cycloserine (a known antibiotic with a 4-amino-3-isoxazolidinone scaffold) .

- Computational Modeling : Perform docking studies with target enzymes (e.g., alanine racemase) to predict binding affinity .

Q. What mechanistic insights can be gained from kinetic studies of 3-Isoxazolidinone ring formation?

- Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled nitrones to track cycloaddition pathways via 2D NMR (e.g., HSQC).

- Kinetic Profiling : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.